4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide
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Overview
Description
4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, with nitrogen atoms positioned at the 1, 2, and 5 locations. This specific compound is notable for its unique structure, which includes a benzyl group and three methyl groups attached to the imidazo[4,5-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the benzyl and methyl groups. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine ring. Subsequent alkylation reactions introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the attached benzyl and methyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:
- 2-Phenylimidazo[4,5-c]pyridine
- 4-Methylimidazo[4,5-c]pyridine
- 1-Benzylimidazo[4,5-c]pyridine
Uniqueness
4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide is unique due to its specific substitution pattern, which includes a benzyl group and three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3.HI/c1-12-17-16-14(19(12)3)9-10-18(2)15(16)11-13-7-5-4-6-8-13;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROWFLNUMWLYAK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C[N+](=C2CC3=CC=CC=C3)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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